
2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Descripción general
Descripción
The compound “2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a complex organic molecule. It likely contains a benzodiazepine core structure, which is a common feature in many pharmaceutical drugs . The methoxyphenyl group attached to it could potentially alter its properties and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . The exact method would depend on the specific functional groups present in the molecule.
Aplicaciones Científicas De Investigación
Synthetic Strategies and Biological Activities
Benzodiazepines, including compounds like 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, are prominent in the pharmaceutical industry due to their diverse biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. Researchers have developed broad, valuable, and significant approaches for their synthesis using o-phenylenediamine as a precursor, reflecting the compound's importance in organic synthesis and medicinal chemistry. The review by Teli et al. (2023) discusses the systematic synthetic strategies of 1,4- and 1,5-benzodiazepines, showcasing the compound's relevance in developing biologically active moieties Teli et al., 2023.
Environmental Impact and Fate
The environmental occurrence, fate, and transformation of benzodiazepines, including specific compounds like 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, have been subjects of concern due to their potential as emerging environmental contaminants. Studies have sought to understand their persistence in water sources and the efficiency of water treatment processes in removing these compounds. Kosjek et al. (2012) explored the occurrence of benzodiazepine derivatives in various water samples and evaluated their removal during water treatment, highlighting the challenges in eliminating such recalcitrant molecules and suggesting combinational treatment approaches Kosjek et al., 2012.
Pharmacological Properties and Clinical Use
The pharmacological and synthetic profile of benzothiazepine derivatives, closely related to benzodiazepines like 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, has been extensively reviewed. These compounds are recognized for their diverse biological activities, including vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Dighe et al. (2015) provided an overview of these activities, emphasizing the importance of 1,5-benzothiazepines in drug research and development for new therapeutic agents Dighe et al., 2015.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound may act as an antagonist, blocking the action of the receptors, or as an agonist, enhancing their action .
Biochemical Pathways
The compound likely affects the pathways involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors could therefore affect these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Result of Action
It’s known that the compound interacts with the alpha1-adrenergic receptors, which could lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted . These environmental conditions could potentially affect the compound’s action and efficacy.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-19-16-9-5-2-6-12(16)13-10-11-17-14-7-3-4-8-15(14)18-13/h2-9,13,17-18H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMSRQNSBOFNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCNC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587690 | |
| Record name | 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
CAS RN |
904815-69-6 | |
| Record name | 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



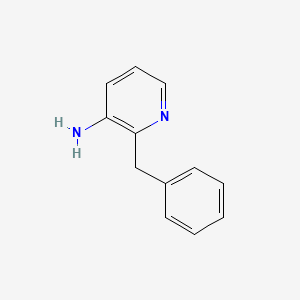
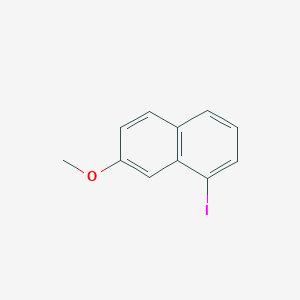
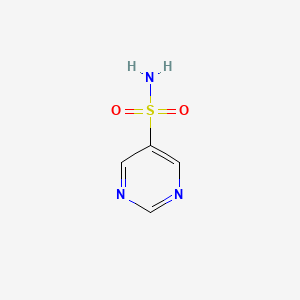
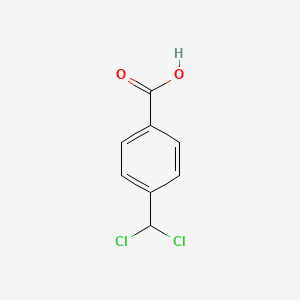
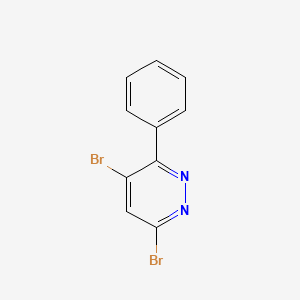



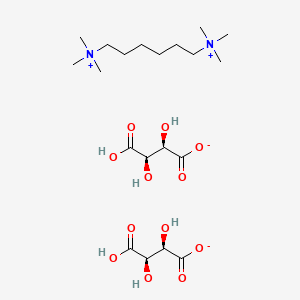
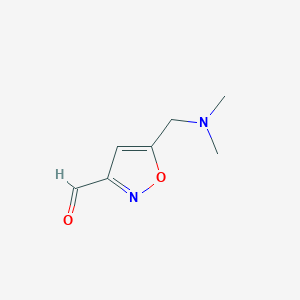
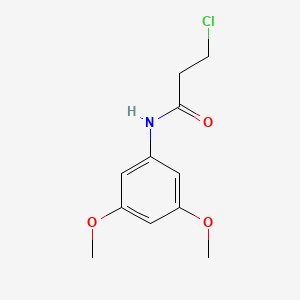
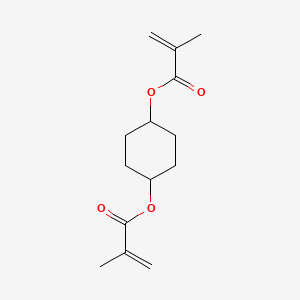
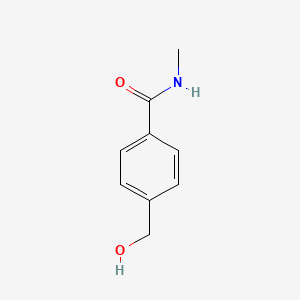
![1-{[(4-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627696.png)